molecular formula C16H23N5O15P2 B095612 GDP-4-keto-6-deoxymannose CAS No. 18186-48-6

GDP-4-keto-6-deoxymannose

Cat. No. B095612
CAS RN: 18186-48-6
M. Wt: 587.3 g/mol
InChI Key: PNHLMHWWFOPQLK-BKUUWRAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GDP-4-keto-6-deoxymannose is a nucleotide sugar that plays a crucial role in the biosynthesis of various glycoconjugates in both prokaryotes and eukaryotes. It is synthesized from GDP-mannose by the enzyme GDP-mannose 4,6-dehydratase (GMD). GDP-4-keto-6-deoxymannose is a precursor for the synthesis of several important biomolecules, including lipopolysaccharides, glycoproteins, and glycolipids.

Scientific Research Applications

GDP-Fucose Synthesis from GDP-Mannose GDP-4-keto-6-deoxymannose plays a crucial role in the formation of GDP-fucose from GDP-mannose, as demonstrated in studies involving the yeast Saccharomyces cerevisiae. This synthesis is significant for producing the valuable sugar nucleotide GDP-fucose, used in glycosylation processes (Nakayama, Maeda, & Jigami, 2003).

Enzymatic Conversion in Bacteria Research highlights the role of GDP-4-keto-6-deoxymannose in the biosynthetic pathways of unusual sugars like L-colitose and D-perosamine, found in the O-antigens of some bacteria. Enzymes such as GDP-perosamine synthase and GDP-4-keto-6-deoxymannose-3-dehydratase (ColD) are involved in these pathways, demonstrating the compound's importance in bacterial carbohydrate synthesis (Cook, Kubiak, Toomey, & Holden, 2009).

Role in GDP-D-perosamine Biosynthesis The biosynthetic pathway for GDP-D-perosamine, crucial in glycosylation of antibiotics and lipopolysaccharides in bacteria, involves GDP-4-keto-6-deoxymannose. Studies have optimized the enzymatic conversion from GDP-D-mannose to GDP-D-perosamine, indicating its significance in bacterial cell processes (Albermann & Piepersberg, 2001).

Human GDP-mannose 4,6-Dehydratase Research In human cells, the cDNA encoding GDP-mannose 4,6-dehydratase, essential for converting GDP-mannose to GDP-fucose, has been cloned. This discovery highlights the compound's involvement in human carbohydrate metabolism and its potential applications in studying genetic disorders related to carbohydrate synthesis (Sullivan et al., 1998).

Understanding Mechanisms of Enzymatic Reactions Research on the stereochemistry and mechanism of reactions involving GDP-mannose dehydratase, which converts GDP-D-mannose to GDP-4-keto-6-deoxymannose, provides insight into the enzymatic processes and the structural basis of these biochemical transformations (Oths, Mayer, & Floss, 1990).

properties

CAS RN

18186-48-6

Product Name

GDP-4-keto-6-deoxymannose

Molecular Formula

C16H23N5O15P2

Molecular Weight

587.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C16H23N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,8-11,14-15,23-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5-,8-,9+,10-,11+,14-,15-/m1/s1

InChI Key

PNHLMHWWFOPQLK-BKUUWRAGSA-N

Isomeric SMILES

C[C@@H]1C(=O)[C@@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O

SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O

Canonical SMILES

CC1C(=O)C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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